2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Description
Structural Identification and Nomenclature
The compound this compound represents a sophisticated heterocyclic molecule with the molecular formula C₁₁H₆Cl₂N₂S and a molecular weight of 269.15 grams per mole. This compound is officially registered under the Chemical Abstracts Service number 637015-80-6, providing its unique identification in chemical databases worldwide. The systematic International Union of Pure and Applied Chemistry nomenclature describes this molecule as this compound, which precisely defines its structural components and connectivity patterns.
The molecular architecture of this compound features a central 1,3-thiazole ring system, which constitutes a five-membered heterocyclic core containing both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. Attached to the thiazole ring at position 4 is a dichlorophenyl substituent, specifically featuring chlorine atoms at the 3 and 4 positions of the phenyl ring. The acetonitrile functional group is positioned at the 2-position of the thiazole ring through a methylene linker, creating the complete structural framework. The presence of halogen substituents, particularly the two chlorine atoms on the phenyl ring, significantly influences the compound's physicochemical properties and biological activity profiles.
Table 1: Molecular Characteristics of this compound
The structural complexity of this compound arises from the integration of multiple pharmacophoric elements within a single molecular framework. The thiazole ring provides aromatic character and serves as an electron-deficient heterocycle, while the dichlorophenyl substituent introduces lipophilic character and potential for halogen bonding interactions. The acetonitrile group contributes additional polarity and serves as a potential site for metabolic transformation or further chemical modification. This unique combination of structural features positions the compound as an attractive candidate for structure-activity relationship studies and medicinal chemistry optimization efforts.
Historical Context in Heterocyclic Chemistry
The development of thiazole chemistry traces its origins to the pioneering work of Hofmann and Hantzsch in the late nineteenth century, who established the fundamental synthetic methodologies for accessing these heterocyclic systems. The Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides, remains one of the most widely employed methods for constructing thiazole rings and has been instrumental in the preparation of numerous thiazole derivatives including compounds structurally related to this compound.
The historical significance of thiazole chemistry extends beyond synthetic methodology to encompass the recognition of thiazole-containing natural products and their biological importance. The discovery that thiamine, also known as vitamin B₁, contains a thiazolium ring highlighted the essential role of thiazole derivatives in biological systems. This finding catalyzed intensive research into thiazole chemistry and led to the development of numerous synthetic approaches for accessing diverse thiazole scaffolds. The thiazole ring's presence in coenzyme thiamine pyrophosphate, which facilitates the decarboxylation of alpha-keto acids in virtually all organisms, underscored the fundamental importance of this heterocyclic system in biochemistry.
The evolution of thiazole chemistry has been marked by continuous advances in synthetic methodology and an expanding understanding of structure-activity relationships. Early work focused primarily on simple thiazole derivatives, but subsequent research has explored increasingly complex substitution patterns and functionalization strategies. The development of compounds such as this compound represents the culmination of decades of synthetic and medicinal chemistry research, incorporating sophisticated design principles aimed at optimizing biological activity while maintaining synthetic accessibility.
Table 2: Historical Milestones in Thiazole Chemistry Development
Significance in Medicinal Chemistry Research
The compound this compound holds considerable significance in contemporary medicinal chemistry research due to its membership in the therapeutically important thiazole derivative class. Thiazole-containing compounds have demonstrated remarkable diversity in their biological activities, with over 18 Food and Drug Administration-approved drugs and more than 70 experimental drugs containing thiazole scaffolds currently in various stages of development. This extensive representation in pharmaceutical pipelines underscores the continued importance of thiazole derivatives in modern drug discovery efforts.
The structural features present in this compound are particularly noteworthy from a medicinal chemistry perspective. The dichlorophenyl substituent pattern has been associated with enhanced biological activity in numerous therapeutic areas, including antimicrobial and anticancer applications. Similar dichlorophenyl-thiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with studies showing promising results against hepatocellular carcinoma and breast cancer models. The presence of the acetonitrile functional group further enhances the compound's potential as a pharmacological agent, as nitrile-containing compounds frequently exhibit improved metabolic stability and enhanced cellular permeability.
Research into thiazole derivatives has revealed their capacity to interact with diverse biological targets through multiple mechanisms of action. These compounds have demonstrated antibacterial activity through inhibition of bacterial enzymes, anticancer activity via disruption of cellular proliferation pathways, and anti-inflammatory effects through modulation of inflammatory mediators. The broad spectrum of biological activities exhibited by thiazole derivatives stems from their ability to engage in various types of molecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding, particularly relevant for compounds containing dichlorophenyl substituents like this compound.
Table 3: Biological Activity Profiles of Related Thiazole Derivatives
The continued investigation of thiazole derivatives in medicinal chemistry research is driven by their proven track record of clinical success and their potential for addressing unmet medical needs. The structural framework represented by this compound provides an excellent foundation for structure-activity relationship studies and rational drug design efforts. Current research trends focus on optimizing the pharmacological properties of thiazole derivatives through strategic structural modifications, with particular emphasis on improving selectivity, bioavailability, and reducing potential toxicity concerns.
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-8-2-1-7(5-9(8)13)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKXPETXDIENML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)CC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352003 | |
| Record name | 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637015-80-6 | |
| Record name | 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile generally follows retrosynthetic analysis principles. This involves deconstructing the target molecule into simpler precursors to identify feasible synthetic routes. The key steps typically include:
- Construction of the 1,3-thiazole ring system.
- Introduction of the 3,4-dichlorophenyl substituent at the 4-position of the thiazole.
- Attachment of the acetonitrile group at the 2-position of the thiazole.
This approach allows chemists to explore various pathways for assembling the molecule efficiently.
Preparation Routes and Key Intermediates
Thiazole Ring Formation
The 1,3-thiazole core is commonly synthesized via cyclization reactions involving α-haloketones and thiourea or related sulfur and nitrogen sources. For this compound:
- A 3,4-dichlorophenyl-substituted α-haloketone intermediate is prepared.
- This intermediate undergoes cyclization with thiourea or a suitable thioamide to form the thiazole ring bearing the 3,4-dichlorophenyl group at the 4-position.
Introduction of the Acetonitrile Group
The acetonitrile substituent at the 2-position of the thiazole is introduced through nucleophilic substitution or condensation reactions involving:
- Halogenated thiazole intermediates reacted with cyanide sources (e.g., sodium cyanide) to install the nitrile functionality.
- Alternatively, acetonitrile-containing precursors may be cyclized directly to form the thiazole ring with the nitrile group in place.
Detailed Reaction Conditions and Solvents
- Solvents: Typical solvents include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, which facilitate nucleophilic substitutions and cyclization reactions.
- Temperature: Reactions are often conducted under reflux or elevated temperatures (80–120°C) to drive cyclization and substitution steps.
- Catalysts and Reagents: Base catalysts like potassium carbonate or triethylamine are used to promote nucleophilic attack, while halogenating agents (e.g., bromine or chlorine sources) prepare α-haloketone intermediates.
Representative Synthetic Scheme (Summary Table)
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Halogenation | 3,4-Dichlorophenyl ketone | Halogenating agent (e.g., Br2) | 3,4-Dichlorophenyl α-haloketone |
| 2 | Cyclization (Thiazole ring formation) | α-Haloketone + Thiourea or thioamide | Polar aprotic solvent, heat | 4-(3,4-Dichlorophenyl)-1,3-thiazole |
| 3 | Nucleophilic substitution | Halogenated thiazole intermediate | Sodium cyanide, base, solvent | This compound |
Research Findings and Optimization
- Yield and Purity: Optimization of reaction conditions, such as solvent choice and temperature, significantly improves yield and purity. For example, using DMF as solvent and potassium carbonate as base enhances nucleophilic substitution efficiency.
- Polymorphism: Polymorphic forms of intermediates and final compounds can influence crystallinity and stability, as noted in related patents for thiazole derivatives.
- Safety: Handling of cyanide reagents requires strict safety protocols due to toxicity. The compound itself is noted to have inhalation toxicity and respiratory tract irritation potential, necessitating careful handling during synthesis.
Summary of Key Data
| Parameter | Details |
|---|---|
| Molecular Formula | C11H6Cl2N2S |
| Molecular Weight | 269.14 g/mol |
| Key Intermediate | 3,4-Dichlorophenyl α-haloketone |
| Cyclization Reagents | Thiourea or thioamide |
| Nitrile Introduction | Sodium cyanide or cyanide source |
| Typical Solvents | DMF, DMSO, Acetonitrile |
| Reaction Temperature | 80–120°C |
| Safety Considerations | Toxicity of cyanide and compound inhalation hazards |
Chemical Reactions Analysis
Nitrile Group Reactivity
The acetonitrile moiety serves as a key site for nucleophilic and reduction reactions:
Hydrolysis
-
Reagents/Conditions : Acidic (H₂SO₄/H₂O) or basic (NaOH) hydrolysis.
-
Products :
-
Acid-catalyzed : 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetamide.
-
Base-catalyzed : 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid.
-
Reduction
-
Reagents : LiAlH₄, H₂/Pd.
-
Products : 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethylamine.
Thiazole Ring Reactivity
The electron-deficient thiazole ring participates in electrophilic substitutions and cycloadditions:
Electrophilic Substitution
-
Halogenation :
Nucleophilic Substitution
-
Reagents : Amines (e.g., NH₃, RNH₂).
-
Products : 2-Amino derivatives (e.g., 2-amino-4-(3,4-dichlorophenyl)thiazole).
Dichlorophenyl Substituent Reactivity
The 3,4-dichlorophenyl group undergoes coupling and dehalogenation:
Suzuki–Miyaura Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄.
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Products : Biaryl derivatives (e.g., 4-(biphenyl)thiazole-acetonitrile).
Dechlorination
-
Reagents : H₂/Pd-C, Zn/HOAc.
-
Products : 4-Phenylthiazole-acetonitrile.
Oxidation Reactions
-
Reagents : KMnO₄ (acidic conditions).
-
Products : 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid.
-
Notes : Over-oxidation of the thiazole sulfur is minimized under controlled conditions .
Table 2: Electrophilic Substitution Outcomes
| Electrophile | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Cl₂ | FeCl₃ | 5-Chloro-thiazole derivative | 68 |
| Br₂ | AlBr₃ | 5-Bromo-thiazole derivative | 72 |
Table 3: Reduction Efficiency
| Reducing Agent | Solvent | Conversion (%) |
|---|---|---|
| LiAlH₄ | THF | 95 |
| H₂/Pd-C | Ethanol | 88 |
Research Insights
Scientific Research Applications
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
<sup>†</sup>logP values estimated or reported in cited sources.
Substituent Effects on Physicochemical Properties
- Chlorine Substitution: The target compound’s 3,4-dichlorophenyl group introduces strong electron-withdrawing effects, enhancing stability but reducing aqueous solubility compared to non-halogenated analogs. Its isomer with 2,4-dichlorophenyl substitution (logP = 3.19) exhibits similar hydrophobicity, suggesting minor positional effects on logP .
- Methyl vs. tert-Butyl: The 4-methylphenyl analog (C₁₂H₁₀N₂S) has a lower molecular weight (214.29 g/mol) and likely reduced toxicity due to the absence of chlorine.
- Furyl Substituent : The furan-containing analog (C₁₅H₈Cl₂N₂OS) adds a heteroaromatic ring, increasing molecular weight (335.20 g/mol) and π-conjugation, which may enhance UV absorption or binding affinity in biological systems .
Structural and Crystallographic Insights
- Target Compound Conformation : In related amide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), the dichlorophenyl ring is twisted ~61.8° relative to the thiazole plane, a conformation likely shared by the acetonitrile analog. This twist impacts intermolecular interactions and crystal packing .
- Isomeric Differences : The 2,4-dichloro isomer may adopt distinct crystal lattice arrangements compared to the 3,4-dichloro analog, affecting melting points and solubility .
Biological Activity
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a dichlorophenyl group and a thiazole ring, which are known for their significant roles in medicinal chemistry. This article reviews its biological activity, synthesizing available data from various studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H6Cl2N2S
- CAS Number : 637015806
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or proteins crucial for cellular functions, particularly in microbial and cancerous cells. The presence of the thiazole ring enhances its ability to penetrate biological membranes and interact with intracellular targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. In vitro studies reveal that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HT29 (colon cancer).
- IC50 Values : The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent antiproliferative effects.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of thiazole derivatives on Jurkat cells (a type of T-cell leukemia). The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition.
- Mechanism : The study suggested that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors.
-
Antimicrobial Evaluation :
- Another investigation assessed the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with a dichlorophenyl substitution showed enhanced antibacterial activity compared to their unsubstituted counterparts.
Data Summary Table
Q & A
Basic: What are the recommended synthetic routes for 2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3,4-dichlorophenyl-substituted thioamides with α-haloacetonitriles under basic conditions (e.g., KOH/EtOH) to form the thiazole core. Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst use : Adding catalytic iodine (0.5–1 mol%) improves cyclization efficiency .
Yield improvements (>75%) are achievable by stepwise purification using column chromatography (silica gel, hexane/EtOAc gradient).
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the thiazole ring (C-2 and C-4 signals at δ 160–170 ppm) and acetonitrile group (δ ~3.8 ppm for CH) .
- Infrared (IR) Spectroscopy : Confirm nitrile stretch (C≡N) at 2240–2260 cm and thiazole C=N at 1640 cm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H] at m/z 297.98 for CHClNS).
- X-ray Diffraction (XRD) : Single-crystal analysis resolves dihedral angles between the thiazole and dichlorophenyl moieties (typically <10°) .
Advanced: How can computational chemistry approaches predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (thiazole S atom) and electrophilic (dichlorophenyl Cl atoms) sites .
- Molecular Electrostatic Potential (MESP) : Visualize electron-deficient regions for predicting sites of electrophilic attack.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the thiazole-acetonitrile scaffold with active-site residues .
Software tools like Gaussian 16 or ORCA are recommended for these analyses.
Advanced: What strategies can resolve contradictions in reported biological activities across different studies?
Methodological Answer:
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity) across studies to minimize variability.
- Control Experiments : Compare activity against reference compounds (e.g., ampicillin for antibacterial studies) to calibrate results .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate electronic vs. steric effects .
Intermediate: What are the key considerations for designing stability studies under various environmental conditions?
Methodological Answer:
- pH Stability : Test degradation in buffered solutions (pH 3–10) at 37°C; monitor via HPLC for decomposition products (e.g., hydrolysis of nitrile to amide) .
- Photostability : Expose to UV light (300–400 nm) and analyze by TLC for photooxidation byproducts.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for thiazoles) .
Advanced: How does the electron-withdrawing nature of the dichlorophenyl group influence the compound's chemical behavior?
Methodological Answer:
- Electronic Effects : The Cl substituents increase electrophilicity of the thiazole ring, enhancing reactivity toward nucleophiles (e.g., amines).
- Resonance Stabilization : Delocalization of electrons from the thiazole to the dichlorophenyl ring reduces susceptibility to electrophilic substitution .
- Impact on Redox Properties : Cyclic voltammetry reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl) due to thiazole ring participation .
Basic: What chromatographic methods are suitable for separating this compound from byproducts?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm for nitrile/thiazole absorbance .
- Thin-Layer Chromatography (TLC) : Silica gel plates with ethyl acetate/hexane (3:7) resolve the target compound (R ~0.5) from unreacted precursors .
Advanced: What experimental evidence supports the proposed mechanism of [2+3] cycloaddition in its synthesis?
Methodological Answer:
- Intermediate Trapping : Isolate and characterize the α-haloacetonitrile-thioamide adduct via H NMR before cyclization .
- Kinetic Studies : Monitor reaction progress via in-situ IR; pseudo-first-order kinetics confirm a rate-determining cyclization step .
- Isotopic Labeling : Use N-labeled thioamides to track nitrogen incorporation into the thiazole ring .
Intermediate: How can researchers validate the proposed crystal structure obtained from X-ray diffraction data?
Methodological Answer:
- R-Factor Analysis : Ensure R < 0.07 and wR < 0.15 for data-to-parameter ratios >10:1 .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···N contacts) to confirm packing stability .
- Computational Validation : Compare experimental bond lengths/angles with DFT-optimized geometries .
Advanced: What methodologies enable the study of structure-activity relationships for this compound's antimicrobial properties?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., replacing Cl with Br or CH) .
- Biological Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microdilution assays .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values with MIC data .
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
